molecular formula C12H18N2O2 B2469060 Methyl 4-amino-3-(butylamino)benzoate CAS No. 597562-39-5

Methyl 4-amino-3-(butylamino)benzoate

Cat. No.: B2469060
CAS No.: 597562-39-5
M. Wt: 222.288
InChI Key: SXOVLCJDICCMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-(butylamino)benzoate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of benzoic acid and is characterized by the presence of both amino and butylamino groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(butylamino)benzoate typically involves the following steps:

    Nitration: The starting material, 4-nitrobenzoic acid, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with butylamine to introduce the butylamino group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated esterification processes enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(butylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-(butylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(butylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-methylbenzoate
  • Methyl 4-amino-3-ethylbenzoate
  • Methyl 4-amino-3-propylbenzoate

Uniqueness

Methyl 4-amino-3-(butylamino)benzoate is unique due to the presence of both amino and butylamino groups, which confer distinct chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these functional groups .

Biological Activity

Methyl 4-amino-3-(butylamino)benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a butylamino group attached to a benzoate moiety. The structural formula can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2

This structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. Notably, the compound has been studied for its potential as a local anesthetic, exhibiting properties that may allow it to block nerve conduction effectively.

Local Anesthetic Properties

Research indicates that this compound exhibits significant local anesthetic activity. Comparative studies have shown that it may be more effective than traditional agents while maintaining lower toxicity levels. In a study evaluating various benzoate derivatives, this compound demonstrated promising results in terms of surface anesthesia and infiltration anesthesia efficacy.

Antimicrobial and Anticancer Activities

In addition to its anesthetic properties, this compound has also been investigated for antimicrobial and anticancer activities. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key characteristics and biological activities of related compounds:

Compound NameLocal Anesthetic ActivityAntimicrobial ActivityUnique Aspects
This compoundHighModerateLower toxicity compared to traditional anesthetics
TetracaineHighLowEstablished clinical use
PramocaineModerateModerateLower toxicity compared to traditional agents
Methyl 4-amino-3-methylbenzoateModerateHighLess sterically hindered than butyl variant

Case Studies

  • Local Anesthetic Efficacy : In a study comparing various benzoate derivatives, this compound was found to provide effective local anesthesia with a lower incidence of side effects compared to tetracaine and pramocaine. The study utilized surface anesthesia tests on animal models, demonstrating significant pain relief at lower doses .
  • Anticancer Activity : A separate investigation into the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in several cancer cell lines. The IC50 values were comparable to those of established chemotherapeutics, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

methyl 4-amino-3-(butylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOVLCJDICCMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=CC(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-(butylamino)-4-nitrobenzoate (1.1 g) and 10% Pd/C (110 mg) in methanol (20 mL) was shaken under an atmosphere of hydrogen at 50 psi for 2 h. The mixture was filtered through diatomaceous earth, and concentrated under reduced pressure to provide 940 mg of the title compound: 1H NMR (300 MHz, DMSO-d6) δ 7.13, 6.94, 6.52, 3.72, 3.02, 1.60, 1.42, 0.93.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mg
Type
catalyst
Reaction Step One

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